![molecular formula C7H14ClN B6318774 rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride CAS No. 1992998-34-1](/img/structure/B6318774.png)
rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1S,5R)-6-azabicyclo[3.2.1]octane hydrochloride, also known as 6-azabicyclo[3.2.1]octane hydrochloride, is a cyclic organic compound. It is a member of the azabicyclo family of compounds, which are characterized by their bicyclic structure. Rac-(1S,5R)-6-azabicyclo[3.2.1]octane hydrochloride is a colorless liquid with a melting point of -50°C and a boiling point of 132°C. It is insoluble in water and soluble in ethanol, acetone, and other organic solvents.
Aplicaciones Científicas De Investigación
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride has a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of coordination compounds. It is also used as a starting material in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride acts as a nucleophile and can react with electrophiles to form covalent bonds. This reaction is catalyzed by the presence of a base, such as an amine or an alkoxide. The reaction between the nucleophile and the electrophile results in the formation of a new covalent bond.
Biochemical and Physiological Effects
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, reducing the formation of free radicals. It has also been shown to have anti-inflammatory properties, and it has been suggested that it may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, making it easy to handle and store. It is also soluble in organic solvents, making it easy to use in reactions. However, it is insoluble in water, making it difficult to use in aqueous reactions.
Direcciones Futuras
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride has potential applications in the development of new drugs, as well as in the synthesis of polymers and coordination compounds. It may also have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. Further research is needed to explore the full potential of this compound. Additionally, further research is needed to explore the potential applications of this compound in the development of new materials and in the synthesis of other organic compounds.
Métodos De Síntesis
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride can be synthesized from the reaction of 1S,5R-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane with hydrochloric acid. This reaction is carried out in an inert atmosphere at a temperature of 0°C for 8 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate. The product is then purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
(1S,5R)-6-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-7(3-1)8-5-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEALYWBSLLVPBH-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H](C1)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

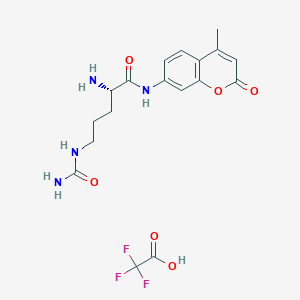

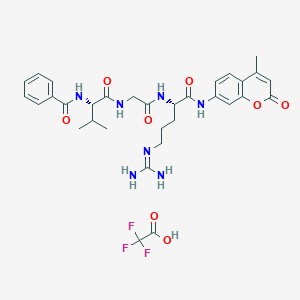
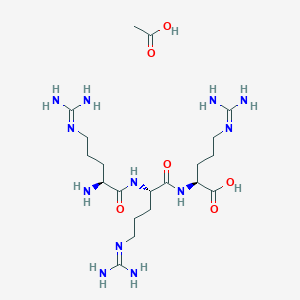
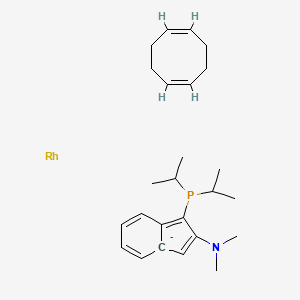


![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
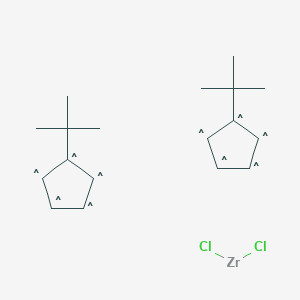

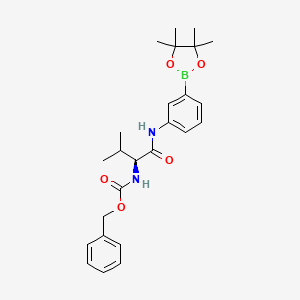
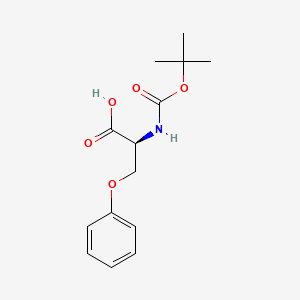
![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
